molecular formula C10H10INO5S B8500984 1h-Isoindol-1-one,2,3-dihydro-7-iodo-5-methoxy-4-[(methylsulfonyl)oxy]-

1h-Isoindol-1-one,2,3-dihydro-7-iodo-5-methoxy-4-[(methylsulfonyl)oxy]-

Cat. No. B8500984
M. Wt: 383.16 g/mol
InChI Key: SXBRIFGMZLUCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

In a similar manner to Step 1 of Example 289, 4-hydroxy-5-methoxy-7-iodoisoindolinone (250 mg, 0.819 mmol) was dissolved in dichloromethane (5 mL), and the solution was treated with triethylamine (0.685 mL, 4.91 mmol) and methanesulfonyl chloride (0.190 mL, 2.45 mmol). The mixture was added with water and hexane. The precipitated solid was collected by filtration and washed with water, followed by drying under reduced pressure to obtain 4-methanesulfonyloxy-5-methoxy-7-iodoisoindolinone (284 mg, yield 91%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.685 mL
Type
reactant
Reaction Step Two
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([I:13])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:14].C(N(CC)CC)C.[CH3:22][S:23](Cl)(=[O:25])=[O:24].O>ClCCl.CCCCCC>[CH3:22][S:23]([O:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([I:13])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:14])(=[O:25])=[O:24]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
OC1=C2CNC(C2=C(C=C1OC)I)=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.685 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.19 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OC1=C2CNC(C2=C(C=C1OC)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 284 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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